

Physicochemical Characteristics of cis-Tranexamic acid-13C2,15N: A Technical Guide

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Compound of Interest

Compound Name: *cis-Tranexamic acid-13C2,15N*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **cis-Tranexamic acid-13C2,15N**, an isotopically labeled form of the antifibrinolytic agent, tranexamic acid. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this compound in their work. The inclusion of isotopic labels (¹³C and ¹⁵N) makes it a crucial tool for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative assays.

Core Physicochemical Data

The incorporation of stable isotopes is not expected to significantly alter the macroscopic physicochemical properties of a molecule. Therefore, where experimental data for the labeled compound is unavailable, data for the unlabeled cis-tranexamic acid is provided as a close approximation.

Property	Value	Reference
Chemical Formula	$C_6^{13}C_2H_{15}^{15}NO_2$	[1]
Molecular Weight	160.19 g/mol	[1][2]
Exact Mass	160.11402329 Da	[2]
IUPAC Name	(1s,4s)-4-((amino- ^{15}N)methyl- ^{13}C)cyclohexane-1-carboxylic- ^{13}C acid	[3]
Synonyms	cis-4-(Aminomethyl)cyclohexanecarboxylic Acid- $^{13}C_2,^{15}N$, cis-AMCHA- $^{13}C_2,^{15}N$	[1][3]
CAS Number	1292837-95-6	[3]
Physical Form	White or almost white, crystalline powder (unlabeled)	[4][5]
Melting Point	236-238 °C (with decomposition) (for unlabeled cis-isomer)	[6]
Solubility	Freely soluble in water and glacial acetic acid. Very slightly soluble in alcohol. Practically insoluble in most other organic solvents (for unlabeled tranexamic acid).	[5]
Appearance	Neat	[1]

Experimental Protocols

The characterization of **cis-Tranexamic acid- $^{13}C_2,^{15}N$** relies on a suite of analytical techniques to confirm its identity, purity, and the precise location of the isotopic labels.

Identity and Isotopic Enrichment Confirmation

1. Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and determine the level of isotopic enrichment.
- Methodology: High-resolution mass spectrometry (HRMS) is employed to distinguish the isotopically labeled compound from its unlabeled counterpart.[7] The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS) or gas chromatography (GC-MS).
 - For GC-MS analysis, derivatization of the amino acid is often necessary to increase its volatility.[8][9]
 - The instrument is calibrated, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed mass should correspond to the calculated exact mass of **cis-Tranexamic acid- $^{13}\text{C}_2,^{15}\text{N}$** .
 - The isotopic distribution pattern is analyzed to confirm the presence and enrichment of ^{13}C and ^{15}N isotopes.[7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure and the position of the isotopic labels.
- Methodology: ^1H and ^{13}C NMR spectroscopy are fundamental techniques.
 - ^{13}C NMR: The ^{13}C -labeled carbon atoms will exhibit significantly enhanced signals compared to the natural abundance ^{13}C signals, confirming their location within the molecule.
 - ^1H NMR: While not directly observing the ^{15}N , its presence can sometimes be inferred through coupling with adjacent protons, leading to splitting patterns that differ from the unlabeled compound.
 - The sample is dissolved in a suitable deuterated solvent (e.g., D_2O) and analyzed using a high-field NMR spectrometer. The chemical shifts, signal intensities, and coupling patterns are compared to a reference standard of unlabeled cis-tranexamic acid to verify the structure.

Purity Assessment

1. High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the chemical and isomeric purity of the compound.
- Methodology: A validated HPLC method is used to separate the cis-isomer from the trans-isomer and any other impurities.
 - A suitable stationary phase (e.g., C18 column) and mobile phase are selected to achieve optimal separation.
 - Detection is typically performed using a UV detector or a mass spectrometer (LC-MS).
 - The purity is calculated based on the relative peak area of the main component compared to the total peak area of all components in the chromatogram.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the characterization and confirmation of isotopically labeled cis-Tranexamic acid.

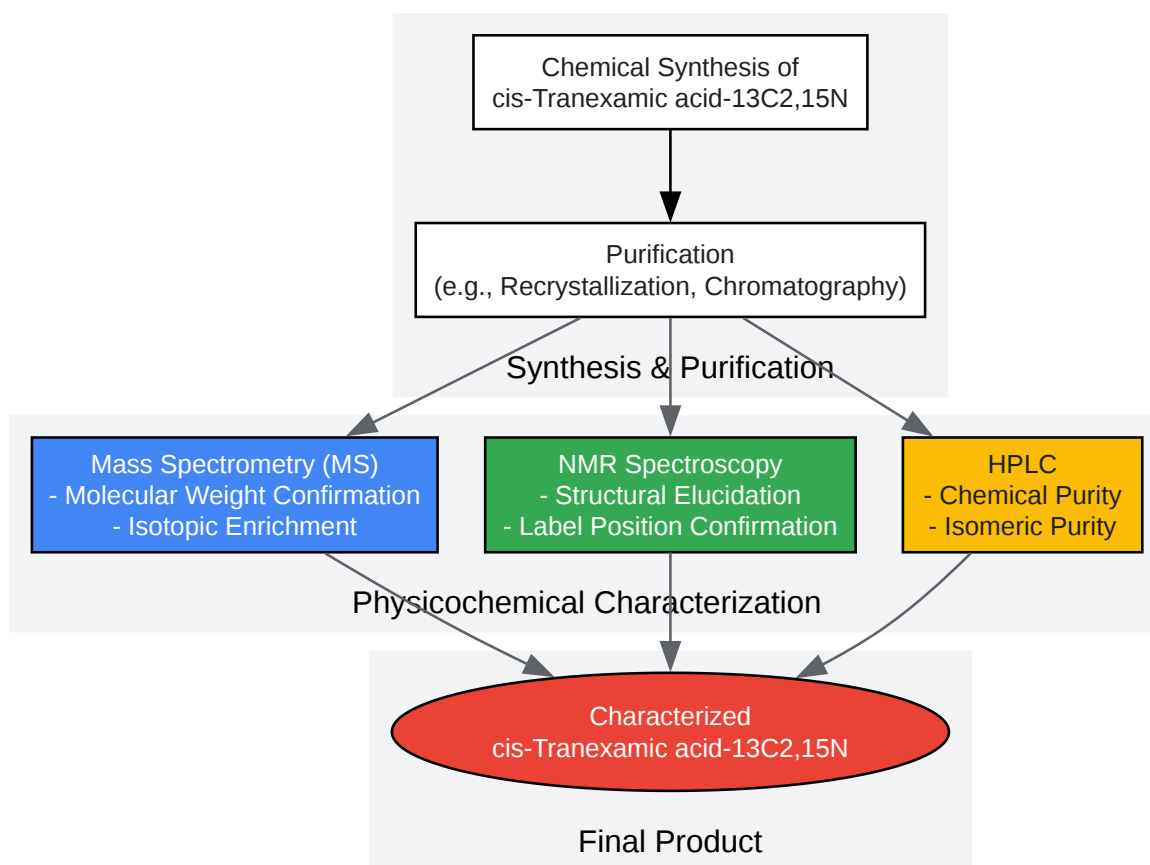


Diagram 1: Analytical Workflow for *cis*-Tranexamic acid-¹³C₂,¹⁵N Characterization

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Caption: Analytical workflow for the synthesis and characterization of ***cis*-Tranexamic acid-¹³C₂,¹⁵N**.

Biological Context and Signaling

Tranexamic acid functions as an antifibrinolytic agent by reversibly binding to the lysine-binding sites on plasminogen. This action prevents plasminogen from converting to plasmin, thereby inhibiting the degradation of fibrin clots. The isotopically labeled version of tranexamic acid is a valuable tool for studying these interactions and the broader physiological effects of the drug.

The following diagram illustrates the mechanism of action of tranexamic acid.

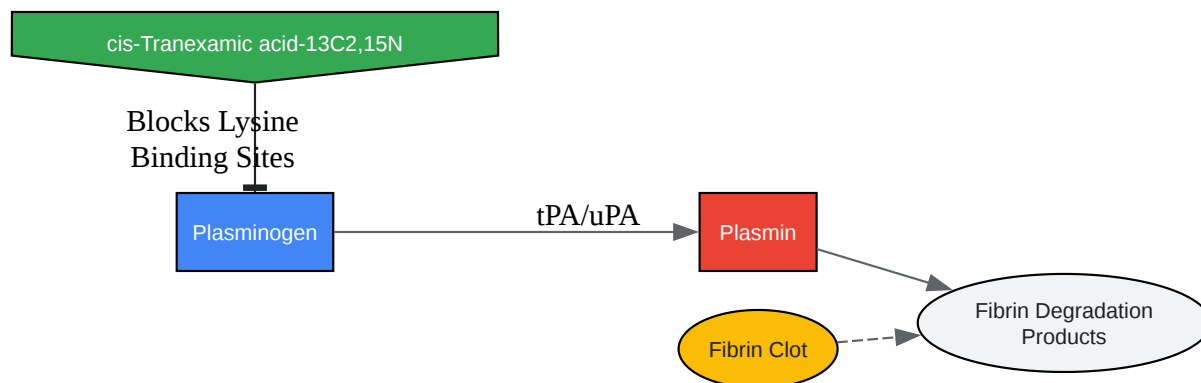


Diagram 2: Mechanism of Action of Tranexamic Acid

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Caption: Inhibition of fibrinolysis by tranexamic acid.

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